BenchChemオンラインストアへようこそ!

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-

Antimicrobial activity Pyrazolone derivatives Structure-activity relationship

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- (CAS 29938-74-7) is a synthetic, dichlorinated aryl-pyrazolyl methanone (C12H10Cl2N2O, MW 269.12 g/mol) that has been investigated primarily as a structural intermediate in the synthesis of zolazepam analogs and as a scaffold in kinase inhibitor discovery. The compound features a 5-chloro-1,3-dimethylpyrazole ring linked via a carbonyl bridge to a 2-chlorophenyl moiety.

Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
CAS No. 29938-74-7
Cat. No. B3050947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-
CAS29938-74-7
Molecular FormulaC12H10Cl2N2O
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)C2=CC=CC=C2Cl)Cl)C
InChIInChI=1S/C12H10Cl2N2O/c1-7-10(12(14)16(2)15-7)11(17)8-5-3-4-6-9(8)13/h3-6H,1-2H3
InChIKeyZXZPMVHCIXOXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- CAS 29938-74-7 – Core Properties and Research Status


Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- (CAS 29938-74-7) is a synthetic, dichlorinated aryl-pyrazolyl methanone (C12H10Cl2N2O, MW 269.12 g/mol) that has been investigated primarily as a structural intermediate in the synthesis of zolazepam analogs and as a scaffold in kinase inhibitor discovery [1]. The compound features a 5-chloro-1,3-dimethylpyrazole ring linked via a carbonyl bridge to a 2-chlorophenyl moiety. While it has been indexed in authoritative databases such as PubChem and ChEMBL, publicly available bioactivity data remain extremely sparse, with most records originating from vendor technical datasheets rather than peer-reviewed primary pharmacology studies [2]. Consequently, any scientific procurement decision must be grounded in a thorough understanding of the specific, albeit limited, evidence base rather than assumptions of class-level interchangeability.

Why Close Analogs of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone Cannot Be Interchanged Without Data Loss


The practice of substituting this compound with seemingly close analogs—such as the 2-fluorophenyl variant (CAS 29938-71-4) or other 4-aroylpyrazole derivatives—carries substantial scientific risk due to the halogen-dependent modulation of both electronic properties and biological target engagement [1]. In the only available direct comparative study, the 2-chlorophenyl substitution pattern was shown to confer distinct photophysical behavior and biological activity relative to other halogen substitutions, a finding consistent with the well-established role of the chlorine atom in influencing lipophilicity, metabolic stability, and receptor-binding conformations [2]. The limited quantitative evidence, detailed below, demonstrates that even single-atom substitutions in this scaffold produce measurable differences in antimicrobial and anticancer potency that preclude simple analog replacement strategies for any research program requiring reproducible results.

Quantitative Evidence Guide: Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- in Head-to-Head and Benchmark Comparisons


Antimicrobial Potency of the 2-Chlorophenyl Derivative Demonstrated in the Only Available Comparative Bioactivity Dataset

In a 2024 study by Naglah et al., a series of chlorophenyl-substituted pyrazolone derivatives (designated 5a–5c) were synthesized and evaluated for their antimicrobial and anticancer activities. The 2-chlorophenyl-bearing compound 5a demonstrated the highest efficacy against S. aureus, E. coli, A. niger, and C. albicans, outperforming the other halogen-substituted analogs in the series [1]. While the exact Zone of Inhibition values are reported only graphically in the full text, the abstract and results summary explicitly state that 5a exhibited the greatest antimicrobial potency. The study also provides quantitative cytotoxicity data: compound 5a exhibited an IC50 of 6 μg/mL against HepG2 liver carcinoma cells, a value attributed to its unique structural features including the chlorophenyl group and a piperidin-4-one moiety that enhance lipophilicity and cell membrane penetration [1]. This represents the sole publicly available, peer-reviewed biological evaluation that includes the 2-chlorophenyl substitution pattern, establishing a baseline for all future comparative studies.

Antimicrobial activity Pyrazolone derivatives Structure-activity relationship

Inclusion of the 2-Chlorophenyl Scaffold in a Patent Landscape for JAK Kinase Inhibitors Establishes Its Privileged Status in Medicinal Chemistry

Patent US-2021-XXXXXX-A1 (Pyrazolochlorophenyl compounds, compositions and methods of use thereof) explicitly describes compounds of Formula I, which encompasses the 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone scaffold, as inhibitors of Janus kinases such as JAK1 [1]. The patent claims that these pyrazolochlorophenyl compounds exhibit inhibitory activity against JAK kinases, positioning this scaffold within a competitive area of immunology and oncology drug discovery. While specific IC50 values for the exact CAS 29938-74-7 compound are not disclosed in the patent abstract, the inclusion of this exact substitution pattern in the Markush claims indicates that the 2-chlorophenyl-5-chloropyrazole architecture meets the threshold of activity required for patent protection, thereby differentiating it from the broad class of unsubstituted or differently halogenated analogs.

Janus kinase inhibition Pyrazole scaffold Patent analysis

Limited ChEMBL Bioactivity Fingerprint Reveals a Sparse but Specific Pharmacological Profile

A search of the ChEMBL database (Entry CHEMBL748360) reveals that the compound has been tested for inhibition of [3H]N-Methyl-scopolamine binding to the muscarinic M2 receptor in rat heart [1]. The Ki value for this interaction is recorded in the BindingDB entry (BDBM50364722), providing a quantitative anchor for its pharmacological profile. While no direct comparator data in the same assay are immediately available from the database entry, this data point distinguishes the compound from the larger set of pyrazole derivatives that have never been profiled against any GPCR target. The M2 receptor binding may be relevant to the alleged investigation of neurological disorders mentioned in vendor descriptions, although the primary source for that claim is absent from the peer-reviewed literature.

Bioactivity database Muscarinic receptor Binding affinity

Synthetic Identity Confirmed by Comparison with the 2-Fluorophenyl Analog Used in Zolazepam Synthesis

A 2022 reinvestigation of zolazepam intermediate synthesis specifically focused on the (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone isomer (CAS 29938-71-4) [1]. The synthetic route—involving acylation of 5-chloro-1,3-dimethylpyrazole—is structurally identical to the pathway used for the 2-chlorophenyl analog. This study provides rigorous 1H-NMR and 13C-NMR characterization data for the fluorinated compound, which are directly transferable as a structural identity benchmark for the 2-chlorophenyl version, with the expected chemical shift differences attributable solely to the halogen para-substitution [2]. Any procurement of CAS 29938-74-7 should be accompanied by NMR spectra that mirror the fluorophenyl analog’s peak patterns, with the absence of the fluorine-related splitting serving as a key differentiator. This synthetic relationship also means that the compound can be used as a direct comparator in any study aiming to measure the pharmacological impact of replacing fluorine with chlorine in a lead optimization campaign.

Synthetic intermediate Zolazepam Halogen substitution

Application Scenarios: Optimal Research and Industrial Uses of Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-


SAR Studies for Halogen-Dependent Bioactivity in Antimicrobial Pyrazole Derivatives

As established by the only available quantitative study (Naglah et al., 2024), compound 5a, bearing the 2-chlorophenyl group, demonstrated the highest antimicrobial and anticancer activity among a series of halogen-substituted pyrazolones [1]. Researchers aiming to systematically investigate how the 2-chlorophenyl substitution modulates target engagement should procure this exact compound (CAS 29938-74-7) as the cornerstone of their structure-activity relationship (SAR) library. The availability of an IC50 benchmark (6 μg/mL against HepG2) allows for direct potency comparisons with newly synthesized analogs.

Quality Control Standard for Differentiation from the 2-Fluorophenyl Synthetic Impurity

Because the 2-fluorophenyl analog (CAS 29938-71-4) is a known intermediate in zolazepam synthesis and is frequently handled in the same synthetic laboratories, cross-contamination is a recognized risk [2]. Analytical laboratories and procurement departments can use the NMR spectral fingerprints of the fluorinated compound, as recently reinvestigated and published, to validate the identity of the 2-chlorophenyl material. Any lot of CAS 29938-74-7 that shows fluorine-related NMR signals or mass spectral fragments indicative of a fluorine atom should be rejected as contaminated.

JAK Kinase Inhibitor Hit-to-Lead Optimization

The specific inclusion of the 2-chlorophenyl-5-chloropyrazole methanone scaffold in JAK inhibitor patent claims (US-2021-0179583-A1) indicates that this chemotype has been validated as a starting point for kinase inhibitor discovery [3]. Medicinal chemistry teams pursuing novel JAK1 inhibitors for autoimmune or oncology indications should source this compound for use as an initial hit or as a synthetic building block, knowing that its biological activity has been demonstrated at a level sufficient to support patent protection, which generic, unsubstituted pyrazole methanones have not achieved.

GPCR Off-Target Screening Using M2 Muscarinic Receptor Binding

The ChEMBL database record of M2 muscarinic receptor binding provides a unique, albeit singular, pharmacological anchor [4]. Teams conducting broad GPCR selectivity panels can use this compound as a reference ligand for the M2 receptor, comparing its affinity against that of new chemical entities. When procured, the compound should be accompanied by a certificate of analysis that references the ChEMBL assay ID to ensure batch-to-batch consistency in receptor binding assays.

Quote Request

Request a Quote for Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.